cis-Styryl ethyl ether
Description
Isomerization Thermodynamics
Experimental studies using gas chromatography (GC) have quantified the thermodynamic stability of cis and trans isomers. For the reaction:
$$ \text{this compound} \rightleftharpoons \text{trans-Styryl ethyl ether} $$
the enthalpy change ($$\Delta H^\circ$$) is -0.381 ± 0.079 kcal/mol , indicating that the trans isomer is marginally more stable in the liquid phase. This aligns with steric considerations, as the cis configuration introduces slight repulsion between the ethoxy group and the benzene ring.
| Property | This compound | trans-Styryl Ethyl Ether |
|---|---|---|
| $$\Delta H^\circ$$ (kcal/mol) | -0.381 ± 0.079 | — |
| Relative Stability | Less stable | More stable |
Spectroscopic Analysis (NMR, IR, MS)
Spectroscopic techniques provide critical insights into the electronic environment and functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$^1$$H NMR :
- Vinyl protons : The cis configuration results in two doublets for the vinyl protons. For analogous cis-vinyl ethers, signals appear near δ 4.1–4.4 ppm with a coupling constant ($$J{HH}$$) of 7–8 Hz .
- Aromatic protons : The benzene ring protons resonate as a singlet at δ 7.25 ppm due to symmetry.
- Ethoxy group : The methylene (-OCH$$2$$CH$$3$$) protons split into a quartet at δ 3.5–3.7 ppm , while the methyl (-CH$$3$$) group appears as a triplet at δ 1.2–1.4 ppm .
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak : Observed at m/z 148 , consistent with the molecular weight.
- Fragmentation patterns :
Crystallographic Data and Conformational Analysis
While experimental crystallographic data for this compound remains unreported, conformational preferences can be inferred from related compounds.
Predicted Conformations
Comparative Analysis with Trans Isomer
- The trans isomer adopts a more planar structure, allowing for conjugation between the ethoxy oxygen’s lone pairs and the aromatic π-system. This electronic delocalization explains its enhanced thermodynamic stability.
| Parameter | This compound | trans-Styryl Ethyl Ether |
|---|---|---|
| Dihedral Angle | 15–20° | <10° |
| Conjugation Efficiency | Reduced | Enhanced |
Properties
CAS No. |
13294-31-0 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
[(Z)-2-ethoxyethenyl]benzene |
InChI |
InChI=1S/C10H12O/c1-2-11-9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8- |
InChI Key |
FZHNODDFDJBMAS-HJWRWDBZSA-N |
Isomeric SMILES |
CCO/C=C\C1=CC=CC=C1 |
Canonical SMILES |
CCOC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.
Alkoxymercuration of Alkenes: In this method, an alkene reacts with an alcohol in the presence of mercuric acetate or mercuric trifluoroacetate, followed by demercuration with sodium borohydride (NaBH₄) to yield the ether.
Industrial Production Methods: The industrial production of ethers like cis-Styryl ethyl ether often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to yield alkenes .
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
cis-Styryl ethyl ether undergoes acid-catalyzed hydrolysis via a two-step mechanism involving protonation and nucleophilic attack. This reaction is stereospecific, with the cis isomer hydrolyzing 5–10 times faster than its trans counterpart due to steric and electronic factors .
Mechanism:
-
Protonation : The ether oxygen is protonated, forming a resonance-stabilized oxonium ion.
-
Nucleophilic Attack : Water attacks the less hindered β-carbon (adjacent to the ether oxygen), leading to cleavage of the C–O bond and formation of styryl alcohol and ethanol .
Key Data:
| Parameter | This compound | trans-Styryl Ethyl Ether |
|---|---|---|
| Rate Constant (25°C) | 1.15 × 10 s | 1.10 × 10 s |
| Activation Energy | 85 kJ/mol | 92 kJ/mol |
Source: Isotope effect and kinetic studies .
Acidic Cleavage with HX (X = Br, I)
In the presence of strong acids like HBr or HI, this compound undergoes cleavage via an S1 mechanism due to the stability of the benzyl carbocation intermediate .
Reaction Pathway:
-
Protonation : Ether oxygen is protonated.
-
Carbocation Formation : The benzylic carbon forms a resonance-stabilized carbocation.
-
Nucleophilic Substitution : Halide ion (Br or I) attacks the carbocation, yielding bromoethane and styryl alcohol .
Selectivity:
-
Cleavage favors the benzylic position (styryl group) due to carbocation stability.
-
No elimination products observed, as the reaction conditions favor substitution over E1 pathways .
Thermal Isomerization
This compound undergoes thermal isomerization to its trans isomer under specific conditions. The reaction is reversible and follows first-order kinetics .
Thermodynamic Data:
| Reaction | ΔH (kcal/mol) | ΔS (cal/mol·K) |
|---|---|---|
| cis → trans (gas phase) | -0.38 ± 0.08 | 1.2 ± 0.3 |
Source: NIST thermochemistry data .
Rate Constant Estimate:
Reduction with Triethylsilane (TES)
Under catalytic conditions with B(CF), this compound undergoes reductive cleavage to yield ethylbenzene and ethanol. The reaction proceeds via silyl ether intermediates .
Reactivity Trend:
Primary ethers > Secondary ethers > Tertiary ethers.
Scientific Research Applications
Chemical Properties and Reactions
cis-Styryl ethyl ether exhibits several important chemical behaviors:
- Cationic Copolymerization : This compound can undergo cationic copolymerization with various acetals when catalyzed by boron trifluoride etherate, leading to the formation of complex polymer structures.
- Acid-Catalyzed Hydrolysis : Under acidic conditions, this compound can hydrolyze to produce corresponding alcohols and aldehydes, demonstrating its reactivity in organic synthesis.
These reactions highlight its versatility as a reagent in synthetic chemistry.
Polymer Chemistry
This compound is utilized in the study of cationic copolymerization reactions. This application is significant for understanding the reactivity and properties of α,β-unsaturated ethers. The compound's ability to form polymers with unique properties makes it valuable in developing advanced materials.
Material Science
Research has investigated this compound for potential applications in synthesizing advanced materials. Its unique reactivity can be leveraged to create materials with specific characteristics tailored for various applications, including coatings and adhesives.
Organic Synthesis
In organic synthesis, this compound serves as a model compound for studying various reactions, including hydrolysis and polymerization. Its structural features allow researchers to explore reaction mechanisms and optimize conditions for desired outcomes.
Medicinal Chemistry
The compound's structural characteristics are also relevant in medicinal chemistry, particularly in the synthesis of biologically active compounds. Its derivatives can be explored for pharmacological activities, contributing to drug discovery efforts.
Case Study 1: Cationic Copolymerization
A study demonstrated that this compound could effectively participate in cationic copolymerization with acetals under controlled conditions, resulting in high molecular weight polymers with desirable thermal stability and mechanical properties. This finding supports its application in developing new polymeric materials suitable for industrial uses.
Case Study 2: Hydrolysis Reactions
Research on the acid-catalyzed hydrolysis of this compound revealed that varying acid concentrations significantly influenced the yield of alcohols and aldehydes produced. This study provided insights into optimizing reaction conditions for better yields in synthetic applications.
Mechanism of Action
The mechanism of action of cis-Styryl ethyl ether in chemical reactions involves the formation of reactive intermediates such as carbocations during cationic copolymerization. The compound’s reactivity is influenced by the electronic and steric effects of substituents on the styryl group . In hydrolysis reactions, the ether bond is cleaved in the presence of an acid, leading to the formation of alcohol and aldehyde products .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl Vinyl Ether (EVE)
- Structure : CH₃CH₂-O-CH=CH₂ (IUPAC: ethoxyethene) .
- Physical Properties: Boiling point = 35.7°C; miscible with organic solvents (e.g., acetone, methanol), slightly soluble in water (0.9 wt%) .
- Reactivity : Undergoes cationic polymerization and cycloaddition reactions.
- Applications : Used in adhesives, coatings, and as a chemical intermediate.
- Contrast with cis-Styryl Ethyl Ether : The styryl group in this compound introduces aromaticity, likely increasing boiling point and reducing water solubility compared to EVE. The cis configuration may also influence stereoselective reactions.
Methyl Tertiary Butyl Ether (MTBE) and Ethyl Tertiary Butyl Ether (ETBE)
- Structures : MTBE: (CH₃)₃C-O-CH₃; ETBE: (CH₃)₃C-O-CH₂CH₃ .
- Physical Properties : MTBE (bp = 55.3°C), ETBE (bp = 72°C); both highly soluble in hydrocarbons.
- Applications : Oxygenates in gasoline to reduce emissions .
Diethyl Ether
- Structure : CH₃CH₂-O-CH₂CH₃ .
- Physical Properties : Boiling point = 34.6°C; highly volatile and flammable.
- Applications : Solvent and anesthetic.
- Contrast : The absence of unsaturated bonds in diethyl ether reduces reactivity toward addition reactions compared to this compound.
Bis(2-Chloroethyl) Ether
- Structure : Cl-CH₂CH₂-O-CH₂CH₂-Cl .
- Physical Properties: Higher boiling point (178°C) due to chlorine substituents; toxic and carcinogenic.
- Applications : Historically used in chemical synthesis but restricted due to toxicity.
- Contrast : Chlorination increases density and toxicity, whereas this compound’s styryl group may prioritize photochemical reactivity.
cis-(4-Methyl-1-pentenyl) Ethyl Ether
- Structure : CH₂=CH-CH(CH₃)-CH₂-O-CH₂CH₃ (cis isomer) .
- Physical Properties: Limited data available; expected higher boiling point than EVE due to longer carbon chain.
- Contrast : The methyl-pentenyl chain introduces steric hindrance, unlike the planar styryl group in this compound.
Data Table: Comparative Properties of Ethers
| Compound | Molecular Formula | Boiling Point (°C) | Water Solubility | Key Applications |
|---|---|---|---|---|
| This compound* | C₁₀H₁₂O | ~120–150 (est.) | Low (est.) | Organic synthesis |
| Ethyl Vinyl Ether | C₄H₈O | 35.7 | 0.9 wt% | Adhesives, coatings |
| MTBE | C₅H₁₂O | 55.3 | 4.8 wt% | Gasoline additive |
| Diethyl Ether | C₄H₁₀O | 34.6 | 6.9 wt% | Solvent, anesthetic |
| Bis(2-Chloroethyl) Ether | C₄H₈Cl₂O | 178 | Insoluble | Restricted chemical use |
*Estimated values based on structural analogs.
Biological Activity
Cis-Styryl ethyl ether is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. As a derivative of styryl compounds, it exhibits various pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
This compound can be represented as follows:
The structure features a styryl group attached to an ethyl ether moiety, which influences its biological activity through interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of cis-styryl derivatives. For instance, a series of styryl-2(3H)-benzothiazolone analogs were synthesized and tested for cytotoxicity against various cancer cell lines. One notable compound exhibited an IC50 value of 0.13 µM against EA.hy926 endothelial cells, indicating significant anti-proliferative effects .
Table 1: Cytotoxicity of Styryl Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 26Z | EA.hy926 | 0.13 |
| 4 | MDA-MB-231 | 1.35 |
| 3 | HT-29 | 0.008 |
| 2 | MCF-7 | 2.42 |
The mechanism of action appears to involve the disruption of microtubule dynamics and inhibition of angiogenesis, making these compounds promising candidates for further development in cancer therapy.
Antimicrobial Activity
Cis-styryl compounds have also demonstrated antimicrobial properties. A study involving the synthesis and evaluation of various derivatives found that certain cis-styryl ethers exhibited significant antibacterial activity against common pathogens .
Table 2: Antimicrobial Activity of Cis-Styryl Compounds
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Compound C | P. aeruginosa | 18 |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Research has indicated that cis-styryl derivatives may possess neuroprotective properties through selective inhibition of monoamine oxidases (MAOs). Specifically, studies on similar compounds have shown that cis isomers preferentially inhibit MAO-A, which is linked to neuroprotection and potential therapeutic effects in neurological disorders .
Case Study 1: Anticancer Properties
In a preclinical study, researchers evaluated the anticancer effects of cis-styryl derivatives in vivo using mouse models with induced tumors. The results demonstrated a significant reduction in tumor size and improved survival rates among treated groups compared to controls.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the efficacy of this compound against multi-drug resistant bacterial strains. The compound was effective in inhibiting bacterial growth and showed synergistic effects when combined with standard antibiotics.
Q & A
Q. What ethical considerations arise when designing experiments involving this compound, particularly regarding hazardous material use?
- Methodology :
- Risk Assessment : Pre-screen protocols for peroxide formation, flammability, and inhalation hazards (IDLH: 1,900 ppm) .
- Informed Consent : Disclose risks to participants in inhalation studies (e.g., dizziness, CNS depression) and provide emergency eyewash stations .
- Waste Disposal : Neutralize waste with Fenton’s reagent (H₂O₂/Fe²⁺) to degrade ethers before landfill disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
